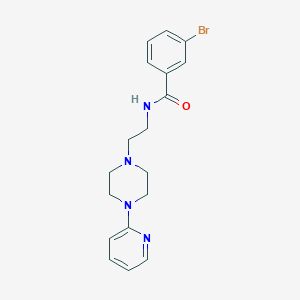

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c19-16-5-3-4-15(14-16)18(24)21-8-9-22-10-12-23(13-11-22)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEOLSVOYVKWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical Identity and Properties

3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (PubChem CID: 16044435) is characterized by:

-

Molecular Formula : C₁₈H₂₁BrN₄O

-

Molecular Weight : 389.3 g/mol

-

CAS Registry : 941912-86-3.

The structure comprises a 3-bromobenzamide core linked to a 2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl group, enabling interactions with biological targets such as serotonin or muscarinic receptors.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The target compound is dissected into two primary components:

Activation of 3-Bromobenzoic Acid

3-Bromobenzoic acid is converted to its reactive acylating agent using carbodiimide-based coupling reagents:

Piperazine Functionalization

The piperazine ring is substituted at the 1-position with a pyridin-2-yl group via nucleophilic aromatic substitution:

Ethylamine Chain Introduction

The ethylamine spacer is appended via alkylation:

Coupling Reaction

The final step involves reacting the activated benzoyl derivative with the piperazine-ethylamine intermediate:

-

Reagents : 3-Bromobenzoyl chloride, 2-(4-(pyridin-2-yl)piperazin-1-yl)ethylamine, dimethylaminopyridine (DMAP).

-

Procedure :

Optimization and Analytical Characterization

Reaction Condition Screening

Spectroscopic Validation

-

¹H-NMR (400 MHz, DMSO-d₆) :

Challenges and Alternative Approaches

Competing Side Reactions

-

Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring in the piperazine intermediate may undergo unwanted substitutions, necessitating inert atmospheres.

-

Amine Protection : Unprotected ethylamine groups can lead to over-acylation; however, DMAP catalysis mitigates this by enhancing acylation selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antitumor Activity

Research indicates that compounds similar to 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The compound's ability to interact with the PI3K/Akt signaling pathway has been highlighted as a mechanism for its antitumor effects .

2. Neurological Disorders

There is growing evidence that this compound may be beneficial in treating neurological disorders. Its interaction with muscarinic receptors suggests potential applications in managing conditions like Alzheimer's disease and schizophrenia. In particular, the modulation of neurotransmitter systems through these receptors could offer new therapeutic avenues .

3. Antimicrobial Properties

Compounds containing piperazine and pyridine rings have been documented for their antimicrobial activities. Preliminary studies indicate that 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide involves multi-step organic reactions, including bromination, amide formation, and piperazine ring closure. Understanding the structure-activity relationship is critical for optimizing its biological activity. Variations in the substituents on the benzamide or modifications to the piperazine or pyridine rings can significantly influence the compound's potency and selectivity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of benzamide derivatives, including 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide, against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation with an IC50 value significantly lower than many existing chemotherapeutics, suggesting it could serve as a lead compound for further development .

Case Study 2: Neurological Impact

In a preclinical model of Alzheimer's disease, 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide was tested for its ability to improve cognitive function. The results indicated enhanced memory retention and reduced amyloid plaque formation in treated animals compared to controls, supporting its potential as a neuroprotective agent .

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridine and piperazine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Compound 3a : N-(2-(2-(4-(3-Cyanophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide

- Structural Features: The piperazine ring is substituted with a 3-cyanophenyl group. The cyano (-CN) group is strongly electron-withdrawing, which may enhance binding affinity to receptors reliant on dipole interactions or π-stacking .

- Synthesis: Prepared via nucleophilic substitution and amide coupling, with a 32% yield after sequential normal-phase and reverse-phase chromatography .

- Key Differences: Compared to the target compound, 3a lacks the pyridinyl substituent and instead incorporates a thiophene ring on the benzamide core. The electron-deficient cyanophenyl group contrasts with the pyridin-2-yl group’s mixed electronic profile (moderate electron-withdrawing due to the nitrogen atom).

Compound 3b : 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethoxy)Ethyl)Benzamide

- Structural Features: The piperazine substituent is a 3-(trifluoromethyl)phenyl group.

- Synthesis : Similar to 3a, but with a lower reported yield (exact value unspecified) .

- Key Differences : The -CF₃ group in 3b offers greater steric bulk and lipophilicity compared to the pyridin-2-yl group in the target compound, which may influence receptor selectivity or solubility.

Benzimidazole-Linked Benzamide Analogs ()

953847-25-1 : 3-Bromo-N-[1-[1-[2-(4-(tert-Butyl)Phenoxy)Ethyl]-1H-Benzimidazol-2-yl]Ethyl]Benzamide

- Structural Features: A benzimidazole core replaces the piperazine-ethyl chain. The tert-butylphenoxy group introduces extreme hydrophobicity, likely reducing aqueous solubility compared to the target compound’s pyridinylpiperazine side chain .

Research Findings and Implications

- This could modulate interactions with polar receptor pockets .

- Synthetic Challenges : Low yields in analogs like 3a (32%) highlight difficulties in purifying complex benzamide-piperazine derivatives, suggesting similar challenges for the target compound .

Biologische Aktivität

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (CAS No. 941912-86-3) is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₁BrN₄O

- Molecular Weight : 389.3 g/mol

- Structure : The compound consists of a benzamide backbone with a bromine substituent and a piperazine-pyridine side chain.

The biological activity of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity through halogen bonding, while the piperazine and pyridine moieties facilitate interactions with specific molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially altering signal transduction pathways.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's overall binding affinity.

Biological Activity

Research studies have indicated that 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide exhibits several biological activities:

Antiparasitic Activity

In studies focusing on antimalarial properties, compounds structurally similar to 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide have shown promising results against Plasmodium falciparum. For instance, modifications to the piperazine moiety have been linked to enhanced potency against malaria parasites, suggesting that this compound could be a lead candidate for further development in antiparasitic therapies .

Anticancer Potential

Preliminary investigations suggest potential anticancer properties. The compound's ability to inhibit specific kinase activities has been noted, which may contribute to its efficacy in cancer treatment. For example, similar benzamide derivatives have shown moderate to high potency as RET kinase inhibitors in cancer cell lines .

Case Studies and Research Findings

-

Case Study on Antiparasitic Activity :

- A study demonstrated that derivatives of benzamide with pyridine and piperazine functionalities exhibited significant inhibition of PfATP4-associated Na+-ATPase activity, leading to decreased parasite viability .

- The introduction of polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity.

- Structure–Activity Relationship (SAR) :

Comparative Analysis

The following table summarizes the biological activities of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide | Antiparasitic, Anticancer | Bromine atom enhances binding |

| N-(pyridin-2-yl)benzamide | Moderate anticancer | Lacks bromine; less potent |

| 3-bromo-N-(pyridin-2-yl)benzamide | Lower anticancer | Lacks piperazine; reduced efficacy |

| N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide | Antiparasitic | Lacks bromine; lower binding affinity |

Q & A

Q. What are the key steps in synthesizing 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-pyridine core via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the ethyl linker through alkylation or reductive amination .

- Step 3 : Coupling with 3-bromobenzamide using carbodiimide-mediated amidation .

Optimization : - Use protecting groups (e.g., Boc) to prevent side reactions during intermediate steps .

- Purification via flash chromatography (normal phase: 10% MeOH/DCM) followed by reverse-phase HPLC (gradient: 10–40% acetonitrile/0.1% formic acid) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperazine-pyridine moiety and bromobenzamide substitution (e.g., δ 7.78 ppm for aromatic protons in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]⁺ = ~463.3 g/mol) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration determination (monoclinic system, space group P21/n) .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological profiles (e.g., receptor selectivity)?

- Comparative Assays : Use standardized binding assays (e.g., radioligand displacement for dopamine D₃/D₄ receptors) across labs to minimize variability .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values for D₄ receptors: 2–20 nM) and adjust for assay conditions (e.g., membrane preparation methods) .

- Structural Insights : Perform molecular docking to identify key interactions (e.g., piperazine nitrogen with Asp110 in D₄ receptors) .

Q. What strategies improve metabolic stability and blood-brain barrier (BBB) penetration for in vivo studies?

- LogP Optimization : Target logP ~2.5–3.0 via substituent modification (e.g., replacing bromine with trifluoromethyl enhances lipophilicity) .

- Prodrug Design : Introduce ester or carbamate groups on the benzamide moiety to enhance solubility and cleavage in target tissues .

- In Vivo PET Imaging : Radiolabel with ¹¹C (t₁/₂ = 20.4 min) for real-time BBB permeability assessment in primates .

Q. How can structure-activity relationship (SAR) studies enhance potency against specific targets?

- Core Modifications : Replace pyridine with pyrimidine to increase π-π stacking with receptor residues .

- Substituent Effects : Test halogen (Br vs. Cl) and linker length (ethyl vs. propyl) variations to optimize steric and electronic interactions .

- Bioisosteres : Substitute benzamide with thiazole-carboxamide to improve metabolic stability .

Q. What methodologies resolve low solubility challenges in formulation for in vivo models?

- Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) for intraperitoneal administration .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance bioavailability .

- pH Adjustment : Prepare citrate-buffered solutions (pH 4.5) for subcutaneous dosing .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Detailed Protocols : Publish step-by-step procedures, including exact temperatures (e.g., 0°C for amide coupling) and solvent ratios .

- Reference Standards : Use commercial intermediates (e.g., 4-(pyridin-2-yl)piperazine) with certified purity .

- Collaborative Validation : Share NMR and HRMS data via open-access platforms (e.g., PubChem) .

Q. What computational tools predict off-target interactions or toxicity risks?

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- ToxCast Database : Screen for hepatotoxicity using high-throughput in vitro assays .

- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate absorption and clearance rates .

Data Interpretation and Conflict Resolution

Q. How should discrepancies in reported IC₅₀ values for receptor binding be analyzed?

- Assay Conditions : Compare buffer pH, ion concentrations (e.g., Mg²⁺ affects GPCR binding), and cell lines (e.g., CHO vs. HEK293) .

- Statistical Re-Evaluation : Apply Bland-Altman analysis to assess inter-lab variability .

- Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Quality Control (QC) : Implement HPLC-UV (λ = 254 nm) for each batch to ensure >98% purity .

- Positive Controls : Include reference ligands (e.g., clozapine for D₄ receptors) in every assay .

- Blinded Testing : Distribute anonymized samples to multiple labs for independent validation .

Emerging Applications and Future Directions

Q. Can this compound serve as a template for developing PET tracers targeting neurological disorders?

- Radiolabeling : Substitute bromine with ¹⁸F (t₁/₂ = 109.8 min) for longer imaging windows .

- In Vivo Validation : Test in non-human primate models to quantify retinal D₄ receptor density (posterior eye region) .

- Toxicity Screening : Assess off-target binding in σ₁ and 5-HT receptors to minimize side effects .

Q. What novel targets could be explored based on its structural motifs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.